Propanol, 2,2-bis(piperidinomethyl)-3-piperidino-

PROTAC PARP1 degrader Targeted protein degradation

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- (CAS 102071-75-0, molecular formula C20H39N3O, molecular weight 337.54 g/mol) is a tertiary amino alcohol featuring three piperidine rings—two attached via methylene bridges at the C2 position and one directly at C3 of the propan-1-ol backbone. The compound possesses one hydrogen bond donor (the primary alcohol), four hydrogen bond acceptors (three tertiary amines plus the alcohol oxygen), a computed XLogP3 of 2.3, a topological polar surface area of 30 Ų, and seven rotatable bonds.

Molecular Formula C20H39N3O
Molecular Weight 337.5 g/mol
CAS No. 102071-75-0
Cat. No. B14073043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanol, 2,2-bis(piperidinomethyl)-3-piperidino-
CAS102071-75-0
Molecular FormulaC20H39N3O
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CN2CCCCC2)(CN3CCCCC3)CO
InChIInChI=1S/C20H39N3O/c24-19-20(16-21-10-4-1-5-11-21,17-22-12-6-2-7-13-22)18-23-14-8-3-9-15-23/h24H,1-19H2
InChIKeyAEHVYNQIUPBRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- (CAS 102071-75-0): Core Physicochemical and Structural Profile for Research Procurement


Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- (CAS 102071-75-0, molecular formula C20H39N3O, molecular weight 337.54 g/mol) is a tertiary amino alcohol featuring three piperidine rings—two attached via methylene bridges at the C2 position and one directly at C3 of the propan-1-ol backbone [1]. The compound possesses one hydrogen bond donor (the primary alcohol), four hydrogen bond acceptors (three tertiary amines plus the alcohol oxygen), a computed XLogP3 of 2.3, a topological polar surface area of 30 Ų, and seven rotatable bonds [1]. It is listed under the NCI/DTP identifier NSC659137 [1] and is available from commercial suppliers at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution Fails for Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- (CAS 102071-75-0)


Attempts to replace this compound with simpler mono- or bis-piperidine analogs, or with other tripiperidine derivatives, are undermined by the absence of comparable multi-target pharmacological profiles and the lack of validated synthetic utility as a PROTAC linker component. The precise arrangement of three piperidine units on the 2,2,3-trisubstituted propan-1-ol scaffold generates a unique spatial presentation of tertiary amine functionalities [1]. This architecture has produced potent enzyme inhibition activity across multiple targets—including RNase L activation (IC50 2.30 nM), Pim kinase inhibition (IC50 1.50 nM), and HDAC inhibition—documented in BindingDB [2][3]. Critically, this compound has been specifically validated as the linker component 'Piperidine-C-Pip-C2-Pip-C2-OH' in the synthesis of PROTAC PARP1 degrader-3 (Compound C6), which achieves a DC50 of 58.14 nM against PARP1 and demonstrates cytotoxicity with IC50 values of 1.63 μM and 2.84 μM in SW-620 and LOVO cancer cell lines, respectively [4]. Simpler piperidine-based PROTAC linkers such as Piperidine-C-piperidine-Boc do not have documented efficacy data in PARP1-targeting PROTACs [5]. Generic substitution risks loss of these specific, documented points of biological and synthetic utility.

Product-Specific Quantitative Evidence Guide: Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- (CAS 102071-75-0)


PROTAC PARP1 Degrader-3 Linker: Proven Degradation Potency and Cytotoxicity Data

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino-, under its PROTAC alias 'Piperidine-C-Pip-C2-Pip-C2-OH', serves as the linker component in PROTAC PARP1 degrader-3 (Compound C6). The complete degrader achieves a DC50 of 58.14 nM against PARP1 and demonstrates cytotoxicity with IC50 values of 1.63 μM in SW-620 colon cancer cells and 2.84 μM in LOVO colon cancer cells. In BRCA-mutated colon cancer cells, the degrader shows synergy with SN-38 (combination index = 0.487) [1]. This contrasts with simpler PROTAC linkers such as Piperidine-C-piperidine-Boc, which is used as a connector in CDK2 degrader 2 but has no documented PARP1 degrader application or quantitative potency data for PARP1-targeting PROTACs [2].

PROTAC PARP1 degrader Targeted protein degradation Cancer research

RNase L Activation: Nanomolar Potency in Cell-Free Translation Inhibition

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- activates RNase L, a key component of the interferon-regulated 2-5A antiviral pathway, with an IC50 of 2.30 nM as measured by inhibition of protein synthesis in mouse L cell extracts [1]. While this value demonstrates high potency, a direct head-to-head comparator (e.g., a mono- or bis-piperidine analog tested in the same assay) has not been identified in publicly available data sources. Related BindingDB entries for other piperidine-containing compounds in RNase L assays show substantially weaker activity (e.g., IC50 = 40,000 nM or EC50 = 26,000 nM for structurally distinct piperidine derivatives), suggesting that the tripiperidine architecture may confer enhanced potency, though these comparisons are across different assay formats and cannot be treated as definitive [2].

RNase L 2-5A system Interferon pathway Antiviral research

Pim Kinase Inhibition: Sub-Nanomolar to Low Nanomolar Biochemical Potency

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- demonstrates potent Pim kinase inhibition with IC50 values of 1.50 nM and 1.22 nM reported in BindingDB entries (BDBM50061613 and BDBM224838, respectively) [1][2]. The assay measures inhibition of phosphorylated biotinylated-BAD peptide formation at Ser112. For class-level context, reference Pim-1 inhibitors such as staurosporine exhibit IC50 values around 16.7 nM, and optimized synthetic Pim-1 inhibitors in the literature achieve IC50 values of 0.01–0.05 μM (10–50 nM) [3]. The target compound's potency falls within the low nanomolar to sub-nanomolar range characteristic of high-affinity Pim kinase inhibitors, though no direct head-to-head comparison with staurosporine or other reference inhibitors in the identical assay has been located.

Pim kinase Kinase inhibition Oncology Serine/threonine kinase

Histone Deacetylase (HDAC) Inhibitory Activity: Documented Target Engagement in Gastric Adenocarcinoma Cells

The compound has documented inhibitory activity against histone deacetylase (HDAC) from SNU-16 human gastric adenocarcinoma cells, as recorded in ChEMBL assay CHEMBL695137 (BindingDB entry 50003657) [1]. Additionally, broader NCI screening data indicate that this compound exhibits anti-proliferative activity by arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and in skin diseases such as psoriasis [2]. While quantitative IC50/EC50 values for the HDAC inhibition specifically are not available in the public domain, the documented target engagement in a disease-relevant cell line differentiates this compound from simpler piperidine derivatives that lack HDAC-related annotation.

HDAC inhibition Epigenetics Gastric cancer Cell differentiation

Hemicholinium-3 Congener Structural Class: High-Affinity Choline Uptake Inhibition Potential

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- belongs to the structural class of piperidine-derived hemicholinium-3 (HC-3) congeners containing secondary alcohol groups. The 4-methylpiperidine analog of HC-3 (compound A-5) has been characterized as the most potent known inhibitor of sodium-dependent high-affinity choline uptake, with Ki values in the low nanomolar range, while 4-methylpiperidine derivatives with a hydroxyl group on the β-carbon of the ethyl side chain (structurally analogous to the target compound's alcohol functionality) retained potent hemicholinium-3-like activity [1][2]. A related BindingDB entry (BDBM50451447) reports a Ki of 68 nM for displacement of [3H]hemicholinium-3 from recombinant human choline transporter for a structurally related compound [3]. The target compound's structural features—three piperidine rings with a primary alcohol on a propanol backbone—place it within this established SAR framework, though no direct HC-3 displacement or choline uptake inhibition data for CAS 102071-75-0 specifically have been located.

Choline transporter Hemicholinium-3 Neuropharmacology Cholinergic transmission

Verified High Purity (98%) with Multi-Method Batch QC Documentation

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- is commercially available at a standard purity of 98% from reputable suppliers such as Bidepharm, which provides batch-specific QC documentation including NMR, HPLC, and GC analysis . Other suppliers (e.g., InvivoChem under the alias Piperidine-C-Pip-C2-Pip-C2-OH) also specify ≥98% purity . This verified, documented purity level supports reproducible experimental outcomes. Simpler piperidine derivatives and PROTAC linkers may be offered at similar or lower purity specifications, but the combination of 98% purity with multi-method analytical verification provides procurement confidence specifically for this compound.

Quality control Purity verification Reproducibility Procurement specification

Best Research and Industrial Application Scenarios for Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- (CAS 102071-75-0)


PROTAC-Mediated Targeted Protein Degradation: PARP1 Degrader Development and Optimization

Researchers engaged in PROTAC design and targeted protein degradation can procure this compound specifically as the validated linker component 'Piperidine-C-Pip-C2-Pip-C2-OH' for constructing PARP1 degraders. The documented PARP1 degrader-3 (Compound C6) achieves a DC50 of 58.14 nM and demonstrates cytotoxicity with IC50 values of 1.63 μM and 2.84 μM in SW-620 and LOVO cells, respectively, with synergistic activity with SN-38 (CI = 0.487) in BRCA-mutated colon cancer models [1]. This application scenario is directly supported by the quantitative evidence in Section 3. The linker can also be conjugated to E3 ligase ligands (e.g., thalidomide) for synthesizing PROTAC PARP1 degrader-30, expanding the library of accessible degrader chemotypes .

Kinase Inhibitor Screening and Pim Kinase-Focused Drug Discovery

The compound's low nanomolar Pim kinase inhibitory activity (IC50 = 1.50 nM and 1.22 nM) supports its use as a starting point or reference compound in Pim kinase inhibitor screening cascades [1]. Pim kinases are validated oncology targets, and the tripiperidine scaffold offers a chemotype distinct from ATP-mimetic kinase inhibitors. Procurement for this application is warranted for laboratories building Pim kinase-focused compound libraries or conducting SAR exploration around the tripiperidine-propanol core.

RNase L Pathway Investigation and Antiviral Mechanism Studies

With an IC50 of 2.30 nM for RNase L-mediated inhibition of protein synthesis in mouse L cell extracts, this compound serves as a potent tool molecule for probing the interferon-regulated 2-5A/RNase L pathway [1]. The sub-nanomolar to low nanomolar potency positions it as a valuable chemical probe for antiviral research, particularly for studying RNase L-dependent mechanisms of viral RNA degradation and host defense.

Cholinergic Neuropharmacology: Hemicholinium-3 Congener SAR Exploration

As a structurally distinct hemicholinium-3 congener with a tripiperidine-propanol architecture, this compound enables exploration of structure-activity relationships beyond the well-characterized 4-methylpiperidine series [1]. The presence of three piperidine rings with a primary alcohol functionality may confer differentiated choline transporter binding kinetics or selectivity profiles compared to bis-cationic HC-3 analogs. For laboratories investigating high-affinity choline uptake inhibition as a therapeutic strategy in neurological disorders, this compound provides a novel scaffold for hit generation and lead optimization .

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